molecular formula C25H26ClN5O3S B2541842 N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1093808-99-1

N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No.: B2541842
CAS No.: 1093808-99-1
M. Wt: 512.03
InChI Key: URDDVBLEAQWYHU-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold with an imidazo[1,2-c]quinazolin core, a 3-chlorophenyl carbamoyl group, and a sulfanyl-linked propanamide side chain.

Properties

IUPAC Name

N-butyl-3-[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3S/c1-2-3-13-27-21(32)12-11-20-24(34)31-23(29-20)18-9-4-5-10-19(18)30-25(31)35-15-22(33)28-17-8-6-7-16(26)14-17/h4-10,14,20H,2-3,11-13,15H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDDVBLEAQWYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Imidazo[1,2-c]quinazolin N-butyl propanamide, 3-chlorophenyl carbamoyl, sulfanyl linker Amide, sulfide, ketone Not specified (inferred: enzyme inhibition or antimicrobial)
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide Imidazo[1,2-c]quinazolin 3,4-Dimethoxyphenyl ethylamino, furylmethyl, sulfanyl linker Amide, ether, sulfide, ketone Likely CNS-targeting (dimethoxy groups enhance blood-brain barrier penetration)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Thiazolo[2,3-c]triazol Benzothiazolylphenyl, 4-chlorophenyl, sulfanyl linker Amide, sulfide, triazole Antimicrobial (triazole and chlorophenyl enhance activity)
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Cyclopropanecarboxamide 3-Chlorophenyl, tetrahydrofuranone Amide, ketone Pesticide (chlorophenyl enhances stability)

Key Observations :

  • The imidazo[1,2-c]quinazolin core (target compound and ) is associated with rigid, planar structures that may intercalate into DNA or inhibit kinases.
  • Sulfanyl linkers (target compound, ) improve solubility and facilitate redox-mediated interactions.
  • Chlorophenyl groups (target compound, ) enhance hydrophobicity and resistance to metabolic degradation.

Physicochemical Properties

  • Solubility : Sulfanyl linkers (target compound, ) improve aqueous solubility compared to ether-linked analogs (e.g., ).
  • Stability : Chlorophenyl groups (target compound, ) enhance oxidative stability, whereas dimethoxy groups () may increase susceptibility to demethylation.

Preparation Methods

Regioselective Functionalization at Position 5

Positional selectivity for sulfanyl group introduction at C5 is achieved via thionation or nucleophilic substitution. Lawesson’s reagent efficiently converts the C5 ketone to a thione, which undergoes alkylation with (3-chlorophenyl)carbamoylmethyl bromide. Alternatively, substituting a pre-installed chloride at C5 with sodium hydrosulfide (NaSH) in DMF at 60°C introduces the thiol group, followed by coupling with the carbamoylmethyl electrophile.

Installation of the Propanamide Side Chain at Position 2

The N-butylpropanamide moiety is introduced via N-alkylation or acylation. Reacting the imidazo[1,2-c]quinazolin-3-one with 3-bromopropanoyl chloride in the presence of NaH in THF selectively functionalizes the N2 position. Subsequent amidation with butylamine using EDCI/HOBt in dichloromethane affords the propanamide side chain. Base selection critically influences regioselectivity; employing NaH over K2CO3 prevents O-alkylation by deprotonating the more acidic NH group.

Synthesis of the (3-Chlorophenyl)carbamoylmethylsulfanyl Group

The sulfanyl-linked carbamoyl group is constructed in two stages:

Carbamoylation of Methyl Mercaptoacetate

Mercaptoacetic acid is esterified with methanol under acidic conditions, followed by reaction with 3-chlorophenyl isocyanate in dichloromethane. Triethylamine catalyzes the formation of methyl [(3-chlorophenyl)carbamoyl]methylsulfanyl acetate, which is hydrolyzed to the carboxylic acid using NaOH.

Bromination and Coupling

The carboxylic acid is converted to the acyl bromide using PBr3 in ether, enabling nucleophilic displacement with the C5 thiolate of the imidazoquinazolinone. Alternatively, Mitsunobu conditions (DIAD, PPh3) couple the thiol with a hydroxyl-containing precursor.

Optimization and Analytical Validation

Table 1. Optimization of Cyclization Conditions

Condition Oxidant Temp (°C) Yield (%)
I2, DMF None 80 20
TBHP, DMF TBHP 80 84
DTBP, DMF DTBP 80 35

Adapted from, TBHP maximizes yield by promoting efficient decarboxylation.

Table 2. Alkylation Efficiency at N2

Base Solvent Yield (%) Regioselectivity (N2:O2)
NaH THF 78 9:1
K2CO3 DMF 45 3:1

Data from highlight NaH’s superiority in N-alkylation.

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